Enprostil
Overview
Description
Enprostil is a synthetic analogue of prostaglandin E2 . It is effective in the treatment of patients with duodenal or gastric ulcers . Gastric acid secretion is suppressed by up to 80% for almost 12 hours after single doses of enprostil .
Synthesis Analysis
Enprostil is a synthetic analogue of prostaglandin E2 . The synthesis of prostaglandins, including Enprostil, is of utmost importance due to their valuable medicinal applications and unique chemical structures .Molecular Structure Analysis
The molecular formula of Enprostil is C23H28O6 . It has a molecular weight of 400.5 g/mol . The structure of Enprostil includes an ether group substituted with a benzene ring .Chemical Reactions Analysis
Enprostil, as a synthetic analogue of prostaglandin E2, has shown to suppress gastric acid secretion . It also reduces the secretion of pepsin, another ‘aggressive’ factor in peptic ulcer disease .Physical And Chemical Properties Analysis
Enprostil has a molecular weight of 400.5 g/mol . It is a synthetic analogue of prostaglandin E2 .Scientific Research Applications
Gastrointestinal Protective Effects
Enprostil has been investigated for its protective effects against gastrointestinal damage induced by various agents. Studies have demonstrated its effectiveness in preventing aspirin-induced damage to the antral and duodenal mucosa. Enprostil, by virtue of its prostaglandin E2 analog properties, offers significant protection of the gastric mucosa against such injuries, highlighting its potential application in protecting the gastrointestinal tract from nonsteroidal anti-inflammatory drug (NSAID)-induced damage (Cohen et al., 1985; Hawkey et al., 1986).
Impact on Drug Metabolism
Enprostil has been evaluated for its effects on the metabolism of other drugs. Notably, it does not inhibit the metabolism of propranolol, a trait that distinguishes it from cimetidine, another drug used in the treatment of peptic ulcer disease. This characteristic of Enprostil underscores its safer profile in terms of drug-drug interactions, making it a potentially preferable option in patients on complex medication regimens (Reilly et al., 1986).
Effects on Glucose and Lipid Metabolism
Research has also explored Enprostil's impact on metabolic processes, including glucose and lipid metabolism. In patients with Type 2 diabetes, Enprostil was found to positively affect blood glucose and lipid profiles, suggesting its potential utility in managing some aspects of diabetes and related metabolic disorders. This finding opens avenues for further research into Enprostil's role in metabolic health beyond its gastrointestinal applications (Davis et al., 1989).
Gastric Acid and Pepsin Secretion
Enprostil's effects extend to the modulation of gastric acid and pepsin secretion, as well as serum gastrin levels. It has been shown to suppress gastric acid secretion significantly, offering a therapeutic advantage in the management of peptic ulcer disease by reducing the "aggressive" factors that contribute to ulcer formation. Furthermore, Enprostil's influence on serum gastrin levels adds another layer to its therapeutic profile, providing a comprehensive approach to ulcer management (Deakin et al., 1986).
Future Directions
properties
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20-,22-/m1/s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOJVMZPWPAXER-VFJVYMGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](COC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021647 | |
Record name | Enprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enprostil | |
CAS RN |
73121-56-9 | |
Record name | Enprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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